molecular formula C7H16ClN B6175519 (1-cyclopropylpropyl)(methyl)amine hydrochloride CAS No. 2551118-38-6

(1-cyclopropylpropyl)(methyl)amine hydrochloride

Cat. No.: B6175519
CAS No.: 2551118-38-6
M. Wt: 149.7
InChI Key:
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Description

(1-cyclopropylpropyl)(methyl)amine hydrochloride is an organic compound with the molecular formula C7H15ClN It is a derivative of amine, characterized by the presence of a cyclopropyl group attached to a propyl chain, which is further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopropylpropyl)(methyl)amine hydrochloride can be achieved through several methods. One common approach involves the reductive amination of cyclopropylpropyl ketone with methylamine in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is typically carried out in a solvent like dichloromethane or tetrahydrofuran under mild conditions.

Another method involves the Curtius degradation of the corresponding carboxylic acid derivative. This process includes the conversion of the carboxylic acid to an acyl azide, followed by thermal decomposition to form the isocyanate intermediate, which is then hydrolyzed to yield the desired amine .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The Curtius degradation method is particularly favored for large-scale production due to its efficiency and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions

(1-cyclopropylpropyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides or sulfonamides.

Mechanism of Action

The mechanism of action of (1-cyclopropylpropyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group imparts rigidity to the molecule, enhancing its binding affinity to target sites. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-cyclopropylpropyl)(methyl)amine hydrochloride is unique due to the presence of both a cyclopropyl group and a propyl chain, which confer distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in organic synthesis and its efficacy in biological applications .

Properties

CAS No.

2551118-38-6

Molecular Formula

C7H16ClN

Molecular Weight

149.7

Purity

95

Origin of Product

United States

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